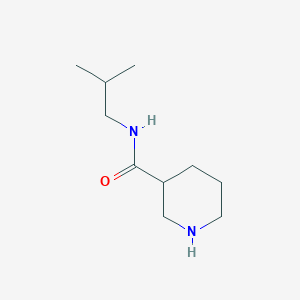

N-(2-methylpropyl)piperidine-3-carboxamide

Description

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-(2-methylpropyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C10H20N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

UYQMSGBRYUFUIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride (LiAlH4); usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methylpropyl)piperidine-3-carboxamide, also known as this compound, is a chemical compound with potential applications in scientific research . It features a piperidine ring structure and a carboxamide functional group.

Chemical Properties

- Molecular Formula:

- Molecular Weight: Approximately 184.28 g/mol

- IUPAC Name: N-(2-methylpropyl)piperidine-3-carboxamide

- InChI: InChI=1S/C10H20N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)

- InChIKey: UYQMSGBRYUFUIH-UHFFFAOYSA-N

- SMILES: CC(C)CNC(=O)C1CCCNC1

Scientific Research Applications

This compound is primarily used in pharmaceutical research and development. Its applications stem from its biological activity, which allows it to modulate neurotransmitter systems and interact with receptors involved in neurological pathways.

Potential Therapeutic Uses

- Mood Disorders and Neurological Conditions: It is being explored for potential therapeutic uses in treating mood disorders and other neurological conditions like anxiety and depression.

- Further Derivatization: Its unique structural features make it a candidate for derivatization to enhance efficacy or reduce side effects in drug formulations.

Interaction Studies

Interaction studies often use radiolabeled ligands or competitive binding assays to determine how well this compound interacts with targets such as serotonin and dopamine receptors in the central nervous system. Its structure allows for selective interaction with certain receptor subtypes, potentially leading to improved therapeutic profiles compared to non-selective agents.

Related Compounds

Several compounds share structural similarities with this compound. These include:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For example, it has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways, leading to potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of N-(2-methylpropyl)piperidine-3-carboxamide share the piperidine-carboxamide core but differ in substituents, leading to variations in pharmacological activity, solubility, and receptor binding. Below is a systematic analysis:

Structural Analogs and Their Properties

Pharmacological and Receptor Binding Profiles

- Sigma Receptor Affinity: Compounds like (+)-[³H]-3-[3-hydroxyphenyl]-N-(1-propyl)piperidine exhibit high affinity for sigma receptors due to the 3-hydroxyphenyl group, which facilitates π-π interactions with receptor sites .

- PCP Receptor Interaction : The low-affinity binding site of (+)-[³H]SKF 10,047 (a sigma/PCP receptor ligand) is influenced by alkyl chain length. The isobutyl group in this compound may confer weaker PCP receptor inhibition compared to shorter-chain analogs like N-propyl derivatives .

- Solubility and Bioavailability: The hydrochloride salt form of this compound improves aqueous solubility compared to free-base analogs such as 3-aminopiperidine dihydrochloride, which is highly polar but lacks the carboxamide moiety .

Substituent Effects on Activity

- N-Alkyl Chains: Lengthening the N-alkyl chain (e.g., ethyl vs. However, bulkier groups like isobutyl may sterically hinder receptor interactions .

- Carboxamide Position : Piperidine-3-carboxamide derivatives (e.g., the target compound) differ from piperidine-4-carboxamide analogs (e.g., ) in spatial orientation, affecting binding pocket compatibility in enzymes or receptors .

Biological Activity

N-(2-methylpropyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known for its versatility in biological applications. The presence of the 2-methylpropyl group contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

- Opioid Receptors : Studies indicate that compounds related to this compound may act as antagonists at the κ-opioid receptor. For instance, analogues have shown significant binding affinity and functional antagonism, suggesting potential therapeutic applications in managing pain and addiction disorders .

- Enzyme Inhibition : This compound has also been evaluated for its inhibitory effects on enzymes such as calpain and cathepsin K. For example, derivatives have demonstrated potent inhibition against mu-calpain with Ki values as low as 9 nM, indicating strong selectivity over related proteases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are crucial for understanding how modifications to the this compound structure influence its biological activity:

Case Studies

- Opioid Receptor Antagonism : A series of analogues derived from this compound were synthesized and tested for their ability to antagonize κ-opioid receptors. Notably, compounds with additional methyl substitutions exhibited subnanomolar K_e values, highlighting their potency as selective antagonists .

- Calpain Inhibition : Research demonstrated that certain piperidine derivatives effectively inhibited calpain activity, which is implicated in neurodegenerative diseases. The most potent inhibitors showed significant anticonvulsant properties in animal models, suggesting a dual therapeutic potential in neurological conditions .

- Antiproliferative Activity : High-throughput screening identified piperidine derivatives that induced senescence-like changes in melanoma cells without affecting normal cell viability. This indicates a promising avenue for cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(2-methylpropyl)piperidine-3-carboxamide, and how can intermediates be optimized?

- Methodology : Synthesis typically involves coupling piperidine-3-carboxylic acid derivatives with 2-methylpropylamine. Mixed anhydride methods (e.g., using pivaloyl chloride) are effective for amide bond formation. To minimize racemization and urethane byproducts, employ N-methylpiperidine as a base . For intermediates like iodopyridine derivatives (e.g., HB180 series), optimize halogenation and formylation steps using controlled stoichiometry and inert atmospheres .

Q. How can the structure of this compound be validated experimentally?

- Methodology : Use a combination of:

- NMR : Analyze proton environments (e.g., δ 1.0–1.2 ppm for isobutyl CH3 groups, δ 3.5–4.0 ppm for piperidine protons).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 199.2 for C10H19N2O).

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., R/S configurations at C3 of the piperidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.